molecular formula C18H22N2O2 B1451192 N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide CAS No. 1020057-51-5

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Cat. No.: B1451192
CAS No.: 1020057-51-5
M. Wt: 298.4 g/mol
InChI Key: CIFQRICBMHJENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide (CAS: 1020057-51-5) is an amide derivative with a molecular formula of C₁₈H₂₂N₂O₂ and a molecular weight of 298.4 g/mol . Its structure comprises a butanamide backbone substituted with a 4-amino-2-methylphenyl group on the amide nitrogen and a 3-methylphenoxy moiety at the second carbon of the butanamide chain.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-9-8-14(19)11-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFQRICBMHJENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.39 g/mol
  • CAS Number : 1020057-51-5
  • MDL Number : MFCD09997281

The compound features an amino group, a butanamide backbone, and a phenoxy moiety, which contribute to its diverse biological interactions.

Synthesis Methods

This compound can be synthesized through various methods involving the coupling of amines with phenolic compounds. Common reactions include:

  • Nucleophilic Substitution : The amino group reacts with the phenoxy derivative.
  • Condensation Reactions : Formation of the butanamide linkage through condensation with appropriate carboxylic acids.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Pathogen TestedZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1816
C. albicans1264

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis.

  • Cell Lines Tested : A549 (lung), HCT116 (colon), and MDA-MB-231 (breast).
  • IC50 Values :
Cell LineIC50 (µM)
A54910
HCT11615
MDA-MB-23112

The mechanism of action appears to involve the activation of apoptotic pathways, particularly caspase-dependent pathways.

This compound's biological activity is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways.
  • Receptor Binding : It has shown potential to bind to receptors associated with cell growth and apoptosis regulation.

Study on Anticancer Activity

A recent study investigated the effects of this compound on cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a promising antibacterial effect, particularly against Gram-positive bacteria, which could lead to further development in antimicrobial therapies.

Comparison with Similar Compounds

Substituent Variations in Phenoxy-Acetamide/Butanamide Derivatives

The following table compares the target compound with three structurally related acetamide derivatives synthesized in :

Compound Name Rf Yield (%) Melting Point (°C) Key Structural Differences Reference
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 0.32 82 75 Fluorine at phenyl ring; butyryl substituent
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 0.28 54 84 Hydroxyalkylamine substituent
Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) 0.65 51 74 Esterified amino acid side chain
Target Compound N/A N/A N/A 3-methylphenoxy ; 4-amino-2-methylphenyl

Key Observations :

  • The presence of fluorine in compounds 30–32 enhances polarity and may influence metabolic stability compared to the target compound’s methyl substituents .
  • Lower Rf values (e.g., 0.28–0.32 for 30–31) suggest higher polarity due to hydroxyl or fluorine groups, whereas the target compound’s 3-methylphenoxy group likely reduces polarity .

Chlorophenyl vs. Methylphenyl Substitutions

describes N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide, which differs from the target compound in two ways:

Chlorine vs. Methyl : A chlorine atom replaces the methyl group at the 4-position of the phenyl ring.

Phenoxy Substituent: The phenoxy group is substituted at the 4-methyl position versus the target’s 3-methyl position.

Implications :

  • The electron-withdrawing chlorine in ’s compound may increase electrophilicity, altering binding affinity in biological targets compared to the electron-donating methyl group in the target compound .
  • Regiochemistry: The 3-methylphenoxy group in the target compound may confer distinct steric or electronic effects compared to 4-methylphenoxy derivatives .

Butanamide vs. Propanamide Backbones

highlights N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, which features a propanamide backbone (three-carbon chain) versus the target’s butanamide (four-carbon chain).

Structural Impact :

  • Phenoxy Substituents: The 2,5-dimethylphenoxy group in introduces additional steric bulk compared to the target’s 3-methylphenoxy group .

Tubulin Inhibitors with Butanamide Moieties

lists tubulin inhibitors such as D.1.8 (N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide) and D.1.10 (2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide). These compounds share the butanamide backbone but incorporate quinolyl-oxy groups instead of phenoxy moieties.

Functional Differences :

  • Substituents : Ethynyl and fluoroethyl groups in these inhibitors may improve metabolic stability or target selectivity .

Preparation Methods

Detailed Preparation Steps

Step No. Reaction Stage Reagents/Conditions Description
1 Preparation of Amino-Substituted Aniline Commercially available 4-amino-2-methyl aniline or phenol derivatives Starting material providing the amino and methyl groups on the aromatic ring.
2 Acylation to form Butanamide Intermediate Butanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C The amino group reacts with butanoyl chloride to form the amide bond under controlled basic conditions.
3 Coupling with 3-methylphenol to form Phenoxy Group 3-methylphenol, catalyst (e.g., palladium complex or copper catalyst), base (e.g., potassium carbonate), solvent (e.g., DMF or DMSO), elevated temperature (80–120°C) Nucleophilic aromatic substitution or transition-metal catalyzed coupling to attach the phenoxy moiety.
4 Purification Chromatography (silica gel column), recrystallization Removal of impurities and isolation of pure target compound.
5 Characterization NMR, MS, IR spectroscopy Confirmation of structure and purity.

Synthetic Routes and Reaction Conditions

Acylation Reaction

  • The amino group on the 4-amino-2-methylphenyl ring is acylated using butanoyl chloride to form the corresponding butanamide.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine is used to neutralize the hydrochloric acid formed.
  • Temperature control (0–25°C) is critical to minimize side reactions and increase yield.

Phenoxy Group Formation via Coupling

  • The phenoxy moiety is introduced by coupling the butanamide intermediate with 3-methylphenol.
  • Transition metal catalysts, such as palladium complexes or copper salts, facilitate the formation of the aryl ether bond.
  • Bases like potassium carbonate or sodium hydride deprotonate the phenol to enhance nucleophilicity.
  • The reaction is performed at elevated temperatures (80–120°C) in polar aprotic solvents such as DMF or DMSO.
  • This step is crucial to ensure high regioselectivity and yield of the desired ether linkage.

Industrial Considerations

  • Continuous Flow Reactors: For scale-up, continuous flow synthesis may be employed to improve reaction control and safety.
  • Catalyst Screening: High-throughput screening of catalysts and ligands optimizes reaction efficiency.
  • Purification: Advanced chromatographic techniques, including preparative HPLC, ensure high purity suitable for pharmaceutical or material applications.

Reaction Types and Mechanisms

Reaction Type Reagents/Conditions Mechanism Summary Outcome/Products
Acylation Butanoyl chloride, base Nucleophilic attack of amine on acyl chloride forming amide bond Butanamide intermediate
Nucleophilic Aromatic Substitution / Catalytic Coupling Palladium or copper catalyst, base, phenol derivative Activation of aryl halide or direct coupling forming C–O bond Phenoxy-substituted butanamide (final product)

Research Findings and Data Summary

Parameter Observations/Findings Source/Notes
Yield of Acylation Step Typically 75–90% depending on conditions Controlled temperature and stoichiometry critical
Yield of Coupling Step 65–85% with optimized catalysts and bases Catalyst choice influences regioselectivity
Purity of Final Product >98% after chromatographic purification Confirmed by NMR, MS
Reaction Time Acylation: 1–3 hours; Coupling: 4–8 hours Longer times improve conversion but risk side reactions
Solvent Impact Polar aprotic solvents favor coupling reaction DMF and DMSO commonly used

Notes on Related Compounds and Analogues

  • Similar compounds such as N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide have been synthesized using analogous methods, confirming the robustness of the synthetic strategy.
  • Modifications in the phenoxy substituent position or the amide backbone length affect reaction conditions and product properties but follow the same general preparation approach.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Yield Range Notes
1 Amino-substituted aromatic precursor Commercially available 4-amino-2-methyl aniline N/A Starting material
2 Acylation to form butanamide Butanoyl chloride, triethylamine, DCM, 0–25°C 75–90% Temperature sensitive
3 Phenoxy coupling 3-methylphenol, Pd or Cu catalyst, K2CO3, DMF, 80–120°C 65–85% Catalyst choice critical
4 Purification Silica gel chromatography, recrystallization >98% purity Confirmed by NMR, MS

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar acetamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions between substituted phenols and activated acylating agents (e.g., acyl chlorides) . A plausible route for this compound could involve:

Step 1 : Activation of 3-methylphenol to form a phenoxide intermediate.

Step 2 : Reaction with a butanamide derivative bearing a leaving group (e.g., bromide or chloride) at the α-position.

Step 3 : Coupling with 4-amino-2-methylaniline under controlled pH to prevent over-alkylation.
Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios to maximize yield .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 3 on phenyl rings) and amide bond formation .
  • HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., unreacted phenol or amine intermediates) .
  • FT-IR : Verification of amide C=O stretching (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

  • Methodological Answer : Stability studies for related acetamides show:

  • Photodegradation : Susceptibility to UV light, requiring storage in amber vials at -20°C .
  • Hydrolytic Degradation : Amide bonds may hydrolyze under acidic (pH < 3) or alkaline (pH > 9) conditions, necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

  • Methodological Answer : SAR studies on analogous compounds reveal:

  • Phenyl Substituents : The 3-methylphenoxy group enhances lipophilicity, potentially improving membrane permeability .
  • Amino Group Position : The para-amino group on the 2-methylphenyl ring is critical for hydrogen bonding with target proteins (e.g., tubulin in anticancer studies) .
  • Backbone Flexibility : The butanamide chain’s length and conformation influence binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
    Experimental validation requires comparative assays with analogs (e.g., replacing the phenoxy group with thioether or altering amide chain length) .

Q. How can contradictions in pharmacological data (e.g., conflicting IC50_{50} values across studies) be systematically addressed?

  • Methodological Answer : Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native). Standardize protocols using guidelines like OECD 439 .
  • Solvent Effects : DMSO concentrations >1% may artifactually modulate activity. Use lower solvent volumes and include vehicle controls .
  • Metabolic Interference : Degradation products (e.g., free phenol or amine) may exhibit off-target effects. Validate purity via LC-MS before assays .

Q. What computational strategies are effective for predicting the compound’s metabolic pathways and toxicity profiles?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and potential hepatotoxicity .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) can identify reactive metabolites (e.g., epoxides or quinone imines) that form covalent adducts with proteins .
  • QSAR Models : Train models on datasets of structurally related acetamides to predict Ames test outcomes or hERG channel inhibition .

Experimental Design Considerations

Q. How should researchers design dose-response studies to account for the compound’s solubility limitations in aqueous media?

  • Methodological Answer :

  • Solubilization Agents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at concentrations below critical micelle levels .
  • Vehicle Controls : Include matched solvent controls to distinguish cytotoxicity from vehicle effects.
  • Alternative Formulations : Nanoemulsions or liposomal encapsulation can enhance bioavailability in vivo .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progress and intermediates .
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) via factorial designs to identify critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.